5'-Thioadenosine
Overview
Description
5’-Thioadenosine is a sulfur-containing nucleoside derived from adenosineThis compound plays a crucial role in various biological processes, including polyamine synthesis and the regulation of cellular methylation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5’-Thioadenosine can be synthesized through several methods. One common approach involves the use of S-adenosylmethionine as a precursor. The sulfonium group in S-adenosylmethionine can cleave in three ways, one of which generates 5’-Thioadenosine. Another method involves the enzymatic conversion of S-methyl-5’-thioadenosine using methylthioadenosine phosphorylase .
Industrial Production Methods: In industrial settings, high cell density cultivations of recombinant Escherichia coli are employed to produce thermostable nucleoside phosphorylases, which are then used to synthesize 5’-Thioadenosine. This method allows for high volumetric yields and efficient production .
Chemical Reactions Analysis
Types of Reactions: 5’-Thioadenosine undergoes various chemical reactions, including:
Phosphorylation: Catalyzed by methylthioadenosine phosphorylase, converting 5’-Thioadenosine to adenine and 5-methylthioribose-1-phosphate.
Hydrolysis: Involves the breakdown of 5’-Thioadenosine into S-methyl-5-thio-D-ribose and adenine.
Common Reagents and Conditions:
Phosphorylation: Requires methylthioadenosine phosphorylase and phosphate ions.
Hydrolysis: Typically involves water and specific nucleosidases.
Major Products:
Adenine: A key product in many reactions involving 5’-Thioadenosine.
5-Methylthioribose-1-phosphate: Another significant product formed during phosphorylation.
Scientific Research Applications
5’-Thioadenosine has a wide range of applications in scientific research:
Antiviral Activity: Derivatives of 5’-Thioadenosine have shown significant antiviral activities against various viruses, including Vaccinia virus.
Enzyme Inactivation: Acts as an inhibitor of S-adenosyl-L-homocysteine hydrolase, leading to enzyme inactivation.
Cancer Research: Used in the development of probes that bind to specific transporters, such as the human equilibrative nucleoside transporter 1, to predict the potential antitumor efficacy of certain drugs.
Thiamine Biosynthesis: Plays a role in the biosynthesis of thiamine.
Mechanism of Action
5’-Thioadenosine exerts its effects through several mechanisms:
Inhibition of Adenosine Receptors: Acts as an inhibitor of adenosine receptors A1, A2a, A2b, and A3 in humans.
Phosphorylation: Catalyzes the reversible phosphorylation of 5’-Thioadenosine to adenine and 5-methylthioribose-1-phosphate, which is involved in the breakdown of polyamine biosynthesis by-products.
Comparison with Similar Compounds
5’-Methylthioadenosine: A closely related compound that also participates in the methionine salvage pathway.
4’-Thioadenosine: Another sulfur-containing nucleoside with similar biological roles.
Uniqueness: 5’-Thioadenosine is unique due to its specific role in the methionine salvage pathway and its ability to inhibit multiple adenosine receptors. Its derivatives also exhibit significant antiviral and anticancer activities, making it a valuable compound in various research fields .
Properties
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(1-19)18-10/h2-4,6-7,10,16-17,19H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJHWWUZHBUUAC-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CS)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40987144 | |
Record name | 9-(5-Thiopentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40987144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67805-97-4 | |
Record name | 5'-Thioadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067805974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(5-Thiopentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40987144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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